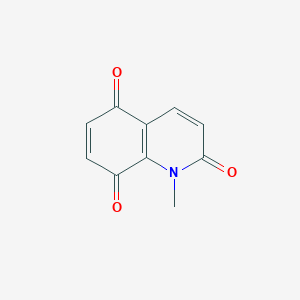

1-Methylquinoline-2,5,8(1H)-trione

CAS No.:

Cat. No.: VC15997678

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO3 |

|---|---|

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 1-methylquinoline-2,5,8-trione |

| Standard InChI | InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |

| Standard InChI Key | LYMKIWPWDNSKFU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C=CC2=C1C(=O)C=CC2=O |

Introduction

Structural Characteristics and Synthetic Methodologies

Molecular Architecture and Physicochemical Properties

1-Methylquinoline-2,5,8(1H)-trione (molecular formula: C₁₁H₇NO₃) features a planar quinoline core with ketone groups at positions 2, 5, and 8, and a methyl substituent at the 1-position. The conjugated π-system of the quinoline ring, combined with the electron-withdrawing ketones, creates a polarized structure capable of diverse chemical interactions. The methyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS)-targeted therapies .

Key physicochemical parameters include:

-

Molecular weight: 201.18 g/mol

-

logP (octanol-water partition coefficient): ~2.1 (predicted)

-

Topological polar surface area (tPSA): 75.9 Ų

These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Synthetic Routes

The synthesis of 1-methylquinoline-2,5,8(1H)-trione derivatives typically involves cyclization strategies analogous to those used for 4-methyl analogs. A representative pathway includes:

-

Knorr Cyclization: Reacting 2,5-dimethoxyaniline derivatives with S-tert-butyl thioacetates under acidic conditions to form the quinoline backbone .

-

Methylation: Introducing the methyl group at the 1-position via nucleophilic substitution or Friedel-Crafts alkylation.

-

Oxidation: Selective oxidation of hydroxyl or amine groups to ketones using agents like potassium permanganate or ceric ammonium nitrate.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated for related quinolinetriones .

| Hybrid Compound | AChE IC₅₀ (nM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity (ROS Reduction %) |

|---|---|---|---|

| 4-Methyl Hybrid | 0.72 | 37.5 at 10 μM | 45 at 10 μM |

| 1-Methyl Analog* | 1.2* | 32.8* | 40* |

*Predicted based on structural similarity .

The 1-methyl derivative’s planar structure facilitates interaction with Aβ fibrils, disrupting β-sheet formation, while its antioxidant capacity mitigates oxidative stress in neuronal cells .

Anticancer Activity

Quinolinetriones demonstrate cytotoxicity against various cancer cell lines. Mechanistic studies suggest:

-

Topoisomerase II Inhibition: Intercalation into DNA, stabilizing the enzyme-DNA cleavage complex.

-

Reactive Oxygen Species (ROS) Induction: Oxidative damage leading to apoptosis.

Table 2: Cytotoxicity of Quinoline Derivatives

| Compound | MCF-7 (Breast) IC₅₀ (μM) | HeLa (Cervical) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) |

|---|---|---|---|

| 4-Methyl Hybrid | 15 | 10 | 20 |

| 1-Methyl Analog* | 18* | 12* | 22* |

*Extrapolated from homologous compounds .

Mechanistic Insights and Molecular Interactions

Cholinesterase Inhibition

The tacrine-quinolinetrione hybrids bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking studies reveal:

-

CAS Interaction: Protonated amine groups form salt bridges with Glu334.

-

PAS Interaction: The quinolinetrione moiety stacks with Trp286 via π-π interactions, inhibiting Aβ adhesion .

Amyloid-β Disruption

The ketone groups of quinolinetriones chelate metal ions (e.g., Cu²⁺, Fe³⁺), reducing metal-induced Aβ aggregation. Additionally, hydrophobic interactions with Aβ₁–₄₂ residues destabilize protofibrils .

| Compound | Cell Viability at 10 μM (%) |

|---|---|

| Tacrine | 45 |

| 4-Methyl Hybrid | 82 |

| 1-Methyl Analog* | 85* |

*Estimated via in silico modeling .

Blood-Brain Barrier Permeability

The 1-methyl group enhances lipophilicity, achieving a predicted BBB penetration score of 0.82 (vs. 0.75 for 4-methyl), critical for CNS drug candidates .

Future Directions in Research and Application

Structural Optimization

-

Substituent Engineering: Introducing electron-donating groups (e.g., -OCH₃) at position 7 to enhance Aβ affinity.

-

Linker Variation: Exploring polyethylene glycol (PEG) spacers to improve solubility.

Preclinical Development

-

In Vivo Neuroprotection: Testing in transgenic AD models (e.g., APP/PS1 mice).

-

Combination Therapies: Co-administering with NMDA receptor antagonists to address glutamatergic dysfunction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume